C22H20F3NO2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20F3NO2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
10-cyclohexylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H20F3NO2/c23-22(24,25)13-7-4-8-14(11-13)26-20(27)18-15-9-10-16(19(18)21(26)28)17(15)12-5-2-1-3-6-12/h4,7-11,15-16,18-19H,1-3,5-6H2 |
InChI Key |
XCDXKNDGAJAXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)CC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for C22h20f3no2 and Analogues
Retrosynthetic Analysis of Target Structures
Retrosynthetic analysis is a technique used to design a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. slideshare.net
The structure of Leflunomide (B1674699) features two primary components: a substituted isoxazole (B147169) ring and a trifluoromethylated aniline (B41778) ring, linked by an amide bond. The most logical disconnection strategy involves cleaving this amide bond (a C-N bond), as it corresponds to a reliable and widely used bond-forming reaction. slideshare.netlibretexts.org
This primary disconnection separates the target molecule into two key synthons, which are idealized fragments. slideshare.net These synthons correspond to tangible chemical reagents: an activated derivative of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline (B29031). A further disconnection of the isoxazole ring itself reveals simpler acyclic precursors.
Based on the disconnection strategy, the principal synthetic intermediates for Leflunomide are identified. The two main precursors are:
5-Methylisoxazole-4-carbonyl chloride : This is the activated form of 5-methylisoxazole-4-carboxylic acid, designed to be highly reactive towards nucleophiles. quickcompany.inresearchgate.net
4-(Trifluoromethyl)aniline : This substituted aniline serves as the nucleophilic component that attacks the carbonyl chloride to form the central amide linkage. quickcompany.inresearchgate.net
Table 1: Key Synthetic Intermediates
| Intermediate Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 5-Methylisoxazole-4-carbonyl chloride | C5H4ClNO2 | Electrophilic acylating agent |
| 4-(Trifluoromethyl)aniline | C7H6F3N | Nucleophilic amine component sigmaaldrich.com |
| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | Precursor to the acyl chloride quickcompany.in |
Multi-step Synthetic Pathways to C22H20F3NO2
The forward synthesis builds the molecule from simple precursors, culminating in the final compound. Numerous patented procedures outline efficient pathways. quickcompany.ingoogle.comgoogle.com
The synthesis of the isoxazole core generally begins with readily available chemicals. One common pathway involves reacting ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640) to form an intermediate, ethyl ethoxymethyleneacetoacetic ester. google.comgoogle.com This ester is then reacted with hydroxylamine (B1172632) to construct the isoxazole ring, yielding ethyl 5-methylisoxazole-4-carboxylate. google.comwipo.int Subsequent hydrolysis of the ester group with a strong acid produces 5-methylisoxazole-4-carboxylic acid. google.com
The other key precursor, 4-(trifluoromethyl)aniline, can be synthesized via routes such as the ammoniation of p-chlorobenzotrifluoride, although this may require high-temperature and high-pressure conditions. google.com
The pivotal step in the synthesis of Leflunomide is the condensation reaction between the two primary intermediates. quickcompany.in Specifically, 5-methylisoxazole-4-carboxylic acid is first converted to its more reactive acyl chloride derivative, 5-methylisoxazole-4-carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. quickcompany.ingoogle.comfishersci.it
This activated acyl chloride is then reacted with 4-(trifluoromethyl)aniline. quickcompany.in This reaction, often classified as a Schotten-Baumann reaction, forms the stable amide bond that links the two halves of the molecule. fishersci.itbyjus.com The reaction is typically performed in a suitable solvent such as acetonitrile (B52724), toluene, or dimethoxyethane. quickcompany.inresearchgate.netgoogle.com To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, a base is often used. byjus.com Some procedures use an excess of the 4-(trifluoromethyl)aniline itself to act as the base, while others employ an external base like triethylamine (B128534) or an inorganic bicarbonate salt. quickcompany.ingoogle.comgoogle.com
Table 2: Reaction Conditions for Amide Formation
| Chlorinating Agent | Amine Coupling Solvent | Base / HCl Scavenger | Reference |
|---|---|---|---|
| Thionyl Chloride | Acetonitrile | Excess 4-(trifluoromethyl)aniline | quickcompany.ingoogle.com |
| Thionyl Chloride | Toluene | Sodium Bicarbonate | quickcompany.in |
| Thionyl Chloride | Dimethoxyethane | Not specified | researchgate.net |
The mechanism of the key amide-forming step is a classic example of nucleophilic acyl substitution, which proceeds via a nucleophilic addition-elimination pathway. chemguide.co.uk
The reaction is initiated by the nucleophilic attack of the amine. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of 5-methylisoxazole-4-carbonyl chloride. chemguide.co.ukpearson.com This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.
In the subsequent elimination stage, the carbonyl double bond is reformed. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. chemguide.co.uk Finally, a base (either another molecule of the aniline or an added base) removes a proton from the nitrogen atom to yield the final, neutral amide product (Leflunomide) and a salt byproduct (e.g., ethylammonium (B1618946) chloride if ethylamine (B1201723) were used, or in this case, the hydrochloride salt of the base used). chemguide.co.uk This two-step sequence of addition followed by elimination is characteristic of reactions at the carbonyl group of acyl derivatives. chemguide.co.uk
Table of Compound Names
| Chemical Formula | Systematic Name | Common Name |
| This compound | 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Leflunomide |
| C5H4ClNO2 | 5-Methylisoxazole-4-carbonyl chloride | N/A |
| C7H6F3N | 4-(Trifluoromethyl)aniline | N/A |
| C5H5NO3 | 5-Methylisoxazole-4-carboxylic acid | N/A |
| C7H9NO3 | Ethyl 5-methylisoxazole-4-carboxylate | N/A |
| C8H12O4 | Ethyl acetoacetate | N/A |
| C7H16O3 | Triethyl orthoformate | N/A |
| C4H6O3 | Acetic anhydride | N/A |
| H3NO | Hydroxylamine | N/A |
| SOCl2 | Thionyl chloride | N/A |
Cyclization Strategies in Complex Heterocycle Formation (e.g., Pyridine (B92270) and Dihydronaphthalene Derivatives)
The synthesis of the core heterocyclic scaffolds present in this compound and its analogs, such as pyridine and dihydronaphthalene moieties, relies heavily on powerful cyclization strategies. These reactions are designed to construct the ring systems from acyclic or simpler cyclic precursors, often with a high degree of control over the final structure.
One notable approach involves the copper(I)-catalyzed tandem reductive trifluoromethylation/cyclization of internal alkynes. This method provides access to 3-trifluoromethyl-1,2-dihydronaphthalene derivatives in moderate to good yields. cas.cn The reaction mechanism is believed to proceed through the oxidation of Cu(I), which initiates the cyclization cascade. cas.cn A similar strategy involves the copper(I)-catalyzed oxidative radical trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes (MCPs) with Togni reagent II, which also yields CF3-substituted dihydronaphthalene derivatives under mild conditions. beilstein-journals.org
For the formation of pyridine rings, multicomponent reactions are particularly effective. For instance, a [3+2+1] pyridine synthesis based on consecutive insertion and rearrangement (CIR) has been developed. uni-heidelberg.de Furthermore, the adaptation of classic quinoline (B57606) syntheses, such as the Conrad-Limpach and Skraup methods, by using aminopyridines instead of anilines can, in principle, lead to naphthyridine structures, although the formation of pyrimidines can be a competing pathway. mdpi.com The cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using a mixture of phosphorus pentoxide and phosphorus oxychloride has been shown to produce 3-(trifluoromethyl)benzo[c] rsc.orgtandfonline.comnaphthyridines successfully. researchgate.net
Researchers have also explored intramolecular cyclization reactions of 2-trifluoroacetyl-1-(arylamino)-cycloalkenes in polyphosphoric acid (PPA) to synthesize trifluoromethyl-cycloalka[b]quinolines. researchgate.net Another innovative strategy is the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with 1,3-dipoles, which provides a versatile platform for creating a variety of N-trifluoromethylated azoles. nih.gov
These diverse cyclization methods highlight the ingenuity required to construct complex, trifluoromethylated heterocyclic systems. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Assembly
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging the carbon-carbon and carbon-heteroatom bonds that form the backbone of this compound and its analogs. Palladium, nickel, and copper complexes are among the most widely used catalysts for these transformations, enabling the connection of diverse molecular fragments with high efficiency and selectivity. beilstein-journals.orgeie.gr
Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides or triflates, is a workhorse in this area. eie.gr For instance, the cross-coupling of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, provides a direct route to trifluoromethyl ketones. oup.com The catalytic cycle for this reaction is proposed to involve the oxidative addition of the ester to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product. oup.com Similarly, palladium-catalyzed C-H functionalization offers a direct way to introduce trifluoromethyl groups into aromatic systems. beilstein-journals.orgresearchgate.net For example, 2-arylpyridines can be trifluoromethylated with high regioselectivity at the ortho position of the aryl group, using a palladium catalyst and Umemoto's sulfonium (B1226848) salt as the CF3 source. beilstein-journals.org
Nickel-catalyzed cross-coupling reactions have also gained attention as a more accessible alternative to palladium for certain transformations. eie.gr While less studied with thiosemicarbazone ligands compared to palladium, nickel complexes have shown activity in Suzuki-Miyaura reactions. eie.gr
Copper catalysis is crucial for specific trifluoromethylation reactions. Copper powder can mediate the reductive trifluoromethylation of heteroaromatic iodides, a process that is thought to involve the formation of a CuCF3 intermediate. cas.cn Copper-catalyzed trifluoromethylation of enol ethers has also been developed. researchgate.net Furthermore, transition-metal-free methods are emerging. For example, a silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines has been reported, offering a mild route to tertiary amines. nih.gov
Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes | Aryl bromides/iodides, phenylboronic acids | Biaryls | eie.gr |
| Ketone Synthesis | Palladium(II) acetate/phosphine (B1218219) | Phenyl trifluoroacetate, organoboron compounds | Aryl trifluoromethyl ketones | oup.com |
| C-H Trifluoromethylation | Palladium(II) acetate/Cu(OAc)2 | 2-Arylpyridines, Umemoto's reagent | ortho-Trifluoromethylated arylpyridines | beilstein-journals.org |
| Reductive Trifluoromethylation | Copper powder | Heteroaromatic iodides, S-(trifluoromethyl)diphenylsulfonium triflate | Trifluoromethylated heteroarenes | cas.cn |
| Defluorinative Amination | Silylboronate (metal-free) | Organic fluorides, secondary amines | Tertiary amines | nih.gov |
These coupling strategies provide chemists with a powerful and flexible arsenal (B13267) for constructing the complex molecular architecture of this compound and for synthesizing a wide array of analogs for further study.
Microwave-Assisted Organic Synthesis Methodologies for this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including those incorporating trifluoromethyl groups, which are relevant to the structure of this compound. tandfonline.comresearchgate.netijpsjournal.com
The application of microwave irradiation can be particularly advantageous in multicomponent reactions and cyclization steps. For instance, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones has been achieved in just 4 minutes at 70°C with high yields (82-96%) using microwave heating. tandfonline.comijpsjournal.com This represents a significant improvement over conventional methods that require much longer reaction times and often result in lower yields. tandfonline.com
Microwave assistance has also been employed in the synthesis of trifluoromethyl-imines. nih.gov By combining microwave irradiation with solid acid catalysts like K-10 montmorillonite (B579905) or superacidic Nafion-H, a variety of α,α,α-trifluoromethyl-imines can be synthesized from the corresponding ketones and primary amines in good to excellent yields. nih.gov This solvent-free approach is environmentally benign and minimizes the formation of byproducts. nih.gov
Furthermore, microwave heating has been utilized in one-pot, three-component coupling reactions for the synthesis of 2,3-disubstituted indoles, which are important heterocyclic cores. tandfonline.com These reactions, proceeding under standard Sonogashira coupling conditions, can be completed in 40-80 minutes, yielding the desired products in moderate to excellent yields. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | ~24 hours, moderate yield | 4 minutes, 82-96% yield | tandfonline.comijpsjournal.com |
| Synthesis of trifluoromethyl-imines | Longer reaction times | Shorter reaction times, higher yields | nih.gov |
| Synthesis of pyrimidine (B1678525) derivatives | Conventional reflux | 7-12 minutes, improved yield | researchgate.net |
The efficiency and speed of microwave-assisted synthesis make it a highly attractive methodology for the rapid generation of libraries of compounds related to this compound for biological screening and structure-activity relationship studies.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound. researchgate.netajol.info These strategies involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. ajol.info
MCRs are particularly well-suited for the construction of heterocyclic compounds. researchgate.netajol.info A variety of nitrogen-containing heterocycles, including quinolines, imidazoles, and pyrimidines, can be synthesized using MCRs. researchgate.net For example, a one-pot, mild, and efficient synthesis of various spiro-nitrogen heterocycle compounds has been described, involving the reaction of ninhydrin, 1,2-diaminobenzene, a nitrogen heterocycle (like pyridine or quinoline), and a dialkylacetylenedicarboxylate. ajol.info This reaction proceeds in acetonitrile at a moderate temperature of 50-60°C, affording the complex products in high yields. ajol.info
The synthesis of indole-fused nitrogen heterocycles has been achieved through a one-pot, two-step methodology involving the direct C(sp2)–H functionalization of naphthoquinone derivatives under aerobic conditions. rsc.org This approach highlights the ability of one-pot procedures to facilitate complex transformations in a single operation. rsc.org
In the context of trifluoromethyl-containing compounds, a one-pot cyclocondensation reaction has been used to synthesize 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. ijpsjournal.com This reaction, which can be further accelerated by microwave irradiation, demonstrates the synergy between modern synthetic techniques and one-pot strategies. ijpsjournal.com Additionally, a one-pot synthesis of nitrogen heterocyclic compounds can be initiated by the chemoselective allylation of bifunctional carbonyl compounds, where the resulting tin-oxygen bonds act as key intermediates for subsequent transformations. acs.org
The development of MCRs for the synthesis of trifluoromethylated naphthyridines and related structures is an active area of research. mdpi.com These reactions offer a powerful avenue for rapidly accessing molecular diversity and for the efficient construction of the core scaffolds found in this compound. researchgate.net
Purification and Isolation Techniques for this compound
The purification and isolation of the final compound and its intermediates are critical steps in any synthetic sequence. For fluorinated organic compounds like this compound, specific techniques are often required to remove impurities and to obtain the product in high purity. wikipedia.orggoogle.com
A common issue in the synthesis of fluorinated compounds is the presence of acidic impurities, such as hydrogen halides or phosgene, which may be byproducts of the fluorination reactions. google.com These can be removed by scrubbing with aqueous alkaline solutions, followed by drying with agents like concentrated sulfuric acid. google.com However, to avoid the introduction of water, which can be detrimental for some applications, alternative methods have been developed. One such method involves treating the liquid product with an amine that is soluble in it. The amine reacts with the acidic impurities to form a product that can then be separated by fractional distillation. google.com
Chromatography is a cornerstone of purification in organic synthesis. For fluorinated compounds, "fluorous chromatography" can be a particularly effective technique. nih.gov This method utilizes the unique solubility properties of highly fluorinated molecules. wikipedia.org By tagging a compound with a fluorous group, it can be selectively retained on a fluorous stationary phase and then eluted with a fluorinated solvent. nih.gov This allows for the separation of fluorous-tagged compounds from non-fluorinated reactants and byproducts. nih.gov
Standard chromatographic techniques such as column chromatography on silica (B1680970) gel are also widely used. ajol.info The choice of eluent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation. uni-heidelberg.de Recrystallization is another powerful purification method for solid compounds, often yielding material of very high purity. uni-heidelberg.de
In addition to these methods, adsorption on activated carbon can be used to remove fluorinated organic compounds, particularly perfluorinated surfactants, from fluid streams. google.com For specific applications, a combination of a soluble amphiphilic adsorbent and a solid adsorbent can be employed for more selective separation. google.com
The selection of the appropriate purification strategy depends on the physical and chemical properties of this compound and any impurities present, as well as the desired level of purity for the final product.
Elucidation of Reaction Mechanisms in this compound Formation
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity. Kinetic studies, in particular, provide valuable quantitative data on reaction rates and pathways.
Kinetic Studies of Reaction Pathways
Kinetic studies play a crucial role in unraveling the intricate details of reaction mechanisms. For reactions involving trifluoromethyl groups, understanding the rates of radical addition and other elementary steps is of significant interest.
The rate constants for the radical addition of a trifluoromethyl (CF3) radical to various substrates have been determined using techniques like competition kinetics. oup.com For example, the rate constants for the addition of the CF3 radical to aryl-substituted vinyl triflates were found to be in the range of 4.1 × 10^6 to 5.6 × 10^6 M-1 s-1. oup.comresearchgate.net These studies revealed that the electronic properties of the benzene (B151609) ring on the vinyl triflate influence the reaction rate. oup.com Such kinetic data are crucial for designing selective trifluoromethylation reactions, as they help in predicting whether the CF3 radical will add to a desired substrate or react with its precursor. oup.com
The reactivity of the trifluoromethyl group can also be influenced by its position in a molecule and the presence of other functional groups. Density functional theory (DFT) studies have been used to analyze the role of the trifluoromethyl group in cycloaddition reactions. researchgate.net These computational studies can provide insights into the transition state geometries and activation energies, complementing experimental kinetic data. The trifluoromethyl group is a powerful electron-withdrawing group, which can enhance the electrophilic character of adjacent reaction centers and lead to significant charge delocalization in intermediates and transition states. nih.gov
Kinetic investigations of the addition of trifluoromethyl radicals to simple alkenes like ethylene (B1197577) have also been conducted, providing fundamental data on the reactivity of the CF3 radical. acs.org These studies, often carried out in the gas or solution phase, help to build a foundational understanding of the factors that govern the rates of trifluoromethylation reactions. acs.org
By combining experimental kinetic measurements with computational modeling, a detailed picture of the reaction pathways leading to the formation of this compound and its analogs can be constructed. This knowledge is invaluable for the rational design of more efficient and selective synthetic routes.
Spectroscopic Investigations of Reaction Intermediates
The characterization of transient species and intermediates is fundamental to understanding the reaction pathways leading to N-aryl acetamides, including analogues of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for elucidating the structures of these intermediates. redalyc.orgresearchgate.net
In the synthesis of N-aryl-N-(3-indolmethyl) acetamides, key structural analogues, spectroscopic analysis confirms the step-wise formation of products. redalyc.org For instance, the acetylation of an amine precursor to an acetamide (B32628) can be monitored by observing distinct changes in their respective spectra. scielo.org.co
Infrared (IR) Spectroscopy: The introduction of an acetyl group results in the appearance of a strong carbonyl (C=O) absorption band in the IR spectrum, typically between 1650 cm⁻¹ and 1710 cm⁻¹. researchgate.netscielo.org.co In one study, the successful acetylation was confirmed by a carbonyl signal at 1701 cm⁻¹, while the N-H absorption bands, present in the precursor amine, were absent in the diacetamide (B36884) product. scielo.org.co
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information.
¹H NMR: Upon acetylation, a characteristic singlet appears in the upfield region (around δ 2.58 ppm) corresponding to the three protons of the acetyl methyl group. scielo.org.co The chemical shifts of protons adjacent to the nitrogen atom are also significantly affected. For example, the methylene (B1212753) protons (-CH₂-N) in an N-aryl acetamide might appear as a singlet at δ 4.55 ppm, whereas in the amine precursor they would show coupling to the N-H proton. scielo.org.co
¹³C NMR: The presence of a carbonyl carbon is unequivocally identified by a signal in the downfield region, typically around δ 168-170 ppm. redalyc.orgscielo.org.co The introduction of the acetyl group also induces shifts in adjacent carbon atoms; for instance, the signal for a methylene carbon bonded to the nitrogen (CH₂-N) might appear around δ 39.3 ppm. redalyc.orgscielo.org.co The DEPT-135 experiment is often used to distinguish between CH, CH₂, and CH₃ signals. redalyc.orgscielo.org.co
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) helps in determining the molecular formula and fragmentation patterns. A common fragmentation pattern for acetamides is the loss of an acetyl group (a mass of 43 units). researchgate.netscielo.org.co
The following table summarizes typical spectroscopic data for N-aryl acetamide intermediates, providing a reference for identifying these structures during reaction monitoring.
| Spectroscopic Technique | Functional Group | Characteristic Signal/Shift | Reference |
| IR Spectroscopy | Amide C=O | 1650 - 1710 cm⁻¹ | researchgate.netscielo.org.co |
| Amine N-H | 3300 - 3400 cm⁻¹ (absent in diacetamide) | scielo.org.co | |
| ¹H NMR | Acetyl CH₃ | ~ δ 2.5 ppm (singlet) | scielo.org.co |
| Methylene (-CH₂-N) | ~ δ 4.5 ppm (singlet) | scielo.org.co | |
| ¹³C NMR | Carbonyl (C=O) | ~ δ 168 - 170 ppm | redalyc.orgscielo.org.co |
| Methylene (CH₂-N) | ~ δ 39 ppm | redalyc.orgscielo.org.co | |
| Methyl (CH₃) | ~ δ 23 ppm | redalyc.orgscielo.org.co | |
| Mass Spectrometry | Acetyl Group Loss | [M-43]⁺ | researchgate.netscielo.org.co |
This table is generated based on data from analogous N-aryl acetamide structures.
Application of Isotope Effects in Mechanistic Probes
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of transition states. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
In studies of reactions involving analogues of this compound, such as the oxidation of trifluoromethylphenyl-containing compounds, KIEs have provided significant mechanistic insights. nih.gov For example, in the cytochrome P450-catalyzed oxidation of (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane, kinetic isotope effects were measured using substrates with zero, two, or three deuterium (B1214612) atoms on the methyl group. nih.gov
The key findings from such studies include:
Primary KIEs: Large primary KIEs (e.g., kH/kD values of 8.9 to 9.8) were observed, indicating that the C-H bond cleavage is the rate-determining step of the reaction. nih.gov
Secondary KIEs: Small and normal secondary KIEs (e.g., kH/kD values of 1.05 to 1.07) provided further details about the geometry of the transition state. nih.gov
These experiments can help differentiate between proposed reaction pathways. For instance, a series of control experiments, including deuteration and isotope effect studies, led researchers to propose a single-electron transfer (SET) mechanism for the oxidative trifluoromethylation of 8-aminoquinolines. beilstein-journals.org Similarly, KIE experiments are crucial in understanding copper-catalyzed reactions involving CF₃ radicals. researchgate.net The magnitude of the KIE can help to distinguish between different proposed intermediates and transition states in the catalytic cycle. nih.gov
| Isotope Effect Study | Compound Type | Key Finding | Implication for Mechanism | Reference |
| Kinetic Isotope Effect | Trifluoromethylphenyl analogue | Large primary KIE (kH/kD = 8.9-9.8) | C-H bond cleavage is the rate-limiting step. | nih.gov |
| Deuteration Experiment | 8-Aminoquinolines (Amide analogues) | Reaction inhibition/rate change | Supported a Single-Electron Transfer (SET) mechanism. | beilstein-journals.org |
This table summarizes findings from studies on analogous compounds to illustrate the application of isotope effects.
Role of Catalysts and Ligands in Mediated Reactions
The synthesis of amides, including this compound and its analogues, often relies on transition metal catalysis, where the choice of catalyst and accompanying ligands is paramount for reaction efficiency, selectivity, and functional group tolerance. beilstein-journals.orgrsc.org
Catalyst Systems:
Palladium-based Catalysts: Palladium catalysts are effective for carbonylation reactions to form α-CF₃ amides. The choice of ligand is critical in these systems; for instance, phosphine ligands can control the reaction outcome, and by selecting the appropriate ligand, different amide products can be obtained. acs.org
Copper-based Catalysts: Copper catalysis is widely used for C-N bond formation in amidation reactions. beilstein-journals.org Systems like Copper(I) iodide, when paired with specific ligands such as 4,7-dimethoxyphenanthroline, can catalyze the amidation of even non-activated C-H bonds. beilstein-journals.org The concentration of the copper catalyst can also influence chemoselectivity, helping to avoid the formation of undesired side products. beilstein-journals.org
Ruthenium and Iridium-based Catalysts: Chiral Ru- and Ir-based catalysts are employed for enantioselective intramolecular C-H amidation reactions. mdpi.com The use of chiral diamine ligands with these metals can lead to the formation of γ-lactams in high yields and excellent enantioselectivities. mdpi.com
Boronic Acid Catalysts: Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, have been successfully used as catalysts for direct dehydrative amidation between carboxylic acids and amines. rsc.org These catalysts form a reactive acylborate intermediate that facilitates the amidation. rsc.org
Role of Ligands: Ligands play a multifaceted role in catalytic amidation. They stabilize the metal center, modulate its electronic properties and steric environment, and can induce stereoselectivity.
Enantioselectivity: Chiral ligands are essential for asymmetric synthesis. Chiral amino-acid-based ligands, binaphthyl-based carboxylic acids, and chiral oxazoline (B21484) ligands have been used with Ir(III), Rh(III), and Cu catalysts, respectively, to achieve high enantioselectivity in amidation reactions. beilstein-journals.orgmdpi.com
Reaction Control: In palladium-catalyzed carbonylation, different phosphine ligands can direct the reaction towards different products. acs.org In copper-catalyzed reactions, ligands like (OMe)₂Phen are crucial for activating C-H bonds. beilstein-journals.org The structure of the ligand can even prevent side reactions; DFT studies have shown how a non-C₂-symmetric ligand structure on a ruthenium catalyst favors the desired amidation over an undesired Curtius rearrangement. mdpi.com
The table below highlights various catalytic systems used in the synthesis of amides and related compounds.
| Catalyst | Ligand(s) | Reaction Type | Key Advantage | Reference |
| Pd(II) | Phosphine Ligands (e.g., Xantphos) | Carbonylation/Amidation | Controls reaction outcome to yield specific amide products. | acs.org |
| CuI | 4,7-dimethoxyphenanthroline | C-H Amidation | Enables amidation of non-activated alkanes. | beilstein-journals.org |
| Ir(III) | Chiral Diamine Ligands | Enantioselective C-H Amidation | High yields and enantioselectivities for γ-lactams. | mdpi.com |
| Ru(II) | Chiral Diphenylethylene Diamine (dpen) | Intramolecular C-H Amidation | Good to high enantioselectivities for various products. | mdpi.com |
| Arylboronic Acid | None (acts as catalyst) | Dehydrative Amidation | Direct condensation without coupling reagents. | rsc.org |
| Rh(III) | Chiral Carboxylic Acid | Intermolecular C-H Amidation | Differentiation of enantiotopic C-H bonds. | mdpi.com |
This table showcases a variety of catalytic systems and their roles in amidation reactions analogous to the synthesis of the title compound.
Advanced Structural Characterization and Computational Analysis of C22h20f3no2
Spectroscopic Analysis for Molecular Architecture Elucidation
A suite of advanced spectroscopic methods has been employed to determine the precise arrangement of atoms within the C22H20F3NO2 molecule, confirming its structure and providing a foundation for understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the connectivity and environment of the hydrogen, carbon, and fluorine atoms within the this compound structure.
In one study, ¹H NMR data was recorded in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer. The resulting spectrum showed distinct signals that correspond to the different protons in the molecule. For instance, aromatic protons were observed as a multiplet in the range of δ 8.02-8.01 ppm, while other significant peaks appeared at δ 8.69 (singlet), 8.09 (doublet, J = 5.6 Hz), 7.81 (doublet, J = 7.6 Hz), 7.70 (multiplet), and 7.40 (doublet, J = 6.4 Hz). Protons of a methylene (B1212753) group (CH2) were identified at δ 4.31 (singlet), and another multiplet at δ 2.87 corresponded to another CH2 group. A multiplet representing nine protons was also observed at δ 0.99-0.98 ppm. google.com
Another investigation using a 400MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provided complementary ¹H NMR data. Key signals included a singlet at δ 8.78, a doublet at δ 8.53 (J = 7.0 Hz), a multiplet between δ 7.99-7.86, a doublet at δ 7.79 (J = 8.5 Hz), another doublet at δ 7.70 (J = 7.3 Hz), and a doublet at δ 7.52 (J = 8.0 Hz). google.com
These detailed NMR findings provide a comprehensive picture of the proton environments within the this compound molecule, confirming the presence of various structural motifs.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) has been crucial in determining the exact mass of this compound, which in turn confirms its elemental composition.
Several studies have reported HRMS data for this compound. In one instance, using electrospray ionization (ESI), the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 388.15. google.com Another ESI-based analysis reported a found m/z of 388.0 for [M+H]⁺, against a calculated value of 387.1. google.com A separate study utilizing ESI-Time of Flight (TOF) HRMS calculated the exact mass for [M+H]⁺ as 388.1519 and found it to be 388.1516. rsc.org Furthermore, an analysis using electron ionization (EI) determined the molecular ion [M]⁺ to have a calculated mass of 387.1446 and an observed mass of 387.1449. caltech.edu
These consistent results from different ionization techniques and mass analyzers provide strong evidence for the molecular formula this compound.
X-Ray Crystallography for Solid-State Three-Dimensional Structure Determination
X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ruppweb.orguol.de For this compound, this technique has provided a precise and unambiguous picture of its molecular structure.
A study reported the crystal structure of a derivative of this compound. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.netresearchgate.netresearchgate.net The unit cell parameters were determined to be a = 18.2286(3) Å, b = 15.0613(3) Å, and c = 6.4904(1) Å, with a β angle of 94.082(2)°. researchgate.netresearchgate.netresearchgate.net The volume of the unit cell was calculated to be 1777.40(5) ų, with four molecules (Z = 4) per unit cell. researchgate.netresearchgate.netresearchgate.net The data was collected at a temperature of 293 K. researchgate.net
This crystallographic data provides the exact bond lengths, bond angles, and torsion angles, offering a complete and detailed three-dimensional model of the molecule in the solid state.
Computational Chemistry and Molecular Modeling
In addition to experimental techniques, computational methods have been employed to investigate the electronic structure, reactivity, and conformational landscape of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for understanding the electronic properties and reactivity of molecules. nih.govmdpi.com These methods can predict various molecular properties, such as the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions. mdpi.com While specific quantum chemical calculation data for this compound is not detailed in the provided search results, the general applicability of these methods is well-established for gaining insights into electronic structure and reactivity. rsc.orgtaylor.eduarxiv.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. stanford.eduweber.eduvolkamerlab.orgnist.gov By simulating the movements of atoms and the interactions between them, MD can reveal the preferred shapes (conformations) of a molecule and the energy barriers between different conformations. stanford.edu Although specific MD simulation studies on this compound were not found in the search results, this computational technique remains a valuable tool for exploring the conformational space of such molecules.
In Silico Prediction of Molecular Behavior
In silico analysis provides a powerful, non-experimental framework for predicting the physicochemical and pharmacokinetic properties of a chemical entity based solely on its two-dimensional structure. For the compound this compound, known as Leflunomide (B1674699), computational models are employed to forecast its drug-likeness and absorption, distribution, metabolism, and excretion (ADME) profile. These predictions are critical in early-stage research for assessing the potential of a molecule to become an orally bioavailable agent.
The primary molecular descriptors for this compound are calculated using established algorithms. These descriptors include molecular weight (MW), octanol-water partition coefficient (LogP) as a measure of lipophilicity, topological polar surface area (TPSA), and the counts of hydrogen bond donors and acceptors. These parameters are then evaluated against well-known medicinal chemistry guidelines, such as Lipinski's Rule of Five, which helps to predict passive membrane permeability and absorption.
Analysis of this compound reveals that its properties are generally compliant with these guidelines. Its molecular weight is well under the 500 Da threshold, and its counts of hydrogen bond donors and acceptors are low, favoring membrane transport. The calculated LogP value indicates significant lipophilicity, which is conducive to crossing biological membranes but also suggests potential for partitioning into adipose tissues. The TPSA is relatively low, a feature often associated with good cell permeability and oral bioavailability. Collectively, these in silico predictions characterize this compound as a molecule with a high probability of efficient passive absorption following oral administration.
Table 1: Predicted Physicochemical and ADME Properties of this compound This interactive table summarizes key molecular descriptors calculated through computational models.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance | Interpretation |
|---|---|---|---|---|
| Molecular Formula | This compound | N/A | N/A | Defines atomic composition |
| Molecular Weight (MW) | 387.40 g/mol | < 500 g/mol | Yes | Favorable for absorption |
| LogP (Lipophilicity) | ~4.21 | ≤ 5 | Yes | High lipophilicity, favors membrane permeability |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | Favorable for membrane transport |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes | Favorable for membrane transport |
Docking Studies and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound (Leflunomide), understanding its mechanism of action requires investigating its interaction with its primary biological target. It is scientifically established that this compound is a prodrug that undergoes rapid in vivo conversion to its active metabolite, Teriflunomide (C12H9F3N2O2). Therefore, docking studies focus on Teriflunomide to elucidate the molecular interactions responsible for the biological activity of the parent compound.
The principal target of Teriflunomide is the enzyme human dihydroorotate (B8406146) dehydrogenase (DHODH), a key catalyst in the de novo pyrimidine (B1678525) synthesis pathway. Docking simulations are typically performed using high-resolution crystal structures of human DHODH (e.g., PDB ID: 1D3G). These simulations place Teriflunomide into the enzyme's binding site—a hydrophobic channel adjacent to the flavin mononucleotide (FMN) cofactor—to identify the specific amino acid residues involved in the binding event.
The results of these docking studies reveal a precise and high-affinity interaction profile. The binding is stabilized by a combination of hydrogen bonding and extensive hydrophobic contacts. The cyano (-CN) and hydroxyl (-OH) groups of Teriflunomide are critical for anchoring the ligand within the active site, while its trifluoromethyl (-CF3) group and aromatic rings occupy a deep hydrophobic pocket. A crucial hydrogen bond is consistently observed between the hydroxyl group of the ligand and the side chain of an arginine residue (Arg136), which is essential for potent inhibition. The phenyl ring of the ligand often forms favorable pi-pi stacking interactions with a tyrosine residue (Tyr38), further stabilizing the complex. These detailed interaction profiles, derived from computational models, provide a structural basis for the inhibitory mechanism of this compound at the molecular level.
Table 2: Key Ligand-Target Interactions from Docking of Teriflunomide with Human DHODH This interactive table outlines the primary non-covalent interactions and involved residues as predicted by molecular docking simulations.
| Interacting Ligand Group | DHODH Residue | Interaction Type | Predicted Distance (Å) | Significance |
|---|---|---|---|---|
| Hydroxyl (-OH) | Arginine 136 (Arg136) | Hydrogen Bond | ~2.8 Å | Key anchoring interaction; critical for affinity |
| Phenyl Ring | Tyrosine 38 (Tyr38) | Pi-Pi Stacking | ~3.5 Å | Stabilizes ligand orientation in the binding site |
| Trifluoromethyl (-CF3) | Leucine 46 (Leu46) | Hydrophobic | ~3.9 Å | Occupies deep hydrophobic pocket |
| Aromatic Core | Phenylalanine 62 (Phe62) | Hydrophobic | ~4.1 Å | Contributes to overall binding stability |
Investigations into Biological Targets and Modulated Biochemical Pathways of C22h20f3no2
Identification of Putative Molecular Targets
The compound N-(2,6-dimethylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide, which corresponds to the molecular formula C22H20F3NO2, has been identified in chemical databases. However, detailed public-domain research on its specific biological targets is limited. The following sections outline the known and theoretical interactions based on broader pharmacochemical principles and studies of structurally related molecules.
While direct, comprehensive studies on this compound are not extensively available, research on analogous compounds and predictive modeling provides insights into its potential receptor interactions.
There is currently no direct evidence from published studies specifically linking this compound to the modulation of serotonin (B10506) uptake mechanisms. The serotonin transporter (SERT) is a key target for many psychoactive compounds, but the interaction of this specific molecule with SERT has not been characterized. However, some studies have explored the relationship between inflammatory processes, which are modulated by compounds like leflunomide (B1674699), and the serotonergic system. For instance, inflammation can increase the density and activity of SERT, leading to increased serotonin uptake from the synapse. nih.gov Furthermore, depletion of brain indolamines, including serotonin, has been observed in animal models of arthritis treated with leflunomide-metal complexes, suggesting an indirect influence on the serotonin pathway. nih.gov
G-Protein-Coupled Receptors represent a vast and diverse family of transmembrane receptors that are common drug targets. frontiersin.orgadvancedsciencenews.com There is no specific data available from the conducted searches that detail the interaction of this compound with any particular GPCR. Computational profiling approaches are being developed to predict the cross-activity of drugs across different GPCRs, which could in the future provide insights into the potential GPCR targets for novel compounds. frontiersin.org
Investigations have identified an interaction between the immunomodulatory drug leflunomide and the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that is part of the nuclear receptor superfamily. nih.govnih.gov Leflunomide, but not its active metabolite A771726, acts as an agonist for the AhR. nih.govnih.gov This interaction leads to the nuclear translocation of AhR and the increased expression of AhR-responsive genes. nih.govnih.gov Molecular docking studies have indicated a favorable binding energy for leflunomide within the ligand-binding domain of AhR. nih.govnih.gov
Table 1: Interaction of Leflunomide with the Aryl Hydrocarbon Receptor (AhR)
| Compound | Interaction with AhR | Effect |
|---|---|---|
| Leflunomide | Agonist | Promotes nuclear translocation and expression of AhR-responsive genes. nih.govnih.gov |
The active metabolite of leflunomide, A77 1726, has been shown to directly inhibit the tyrosine-specific kinase activity of the Epidermal Growth Factor (EGF) receptor. nih.gov This inhibition occurs at concentrations that are effective in suppressing EGF-dependent cell proliferation. nih.gov Further research has demonstrated that leflunomide can diminish the tyrosine phosphorylation of JAK3 and STAT6, which are key components of the signaling pathway for certain cytokines like IL-4. nih.gov This suggests that the immunosuppressive effects of leflunomide may be, in part, due to its inhibition of tyrosine kinase activities. nih.govnih.gov
Table 2: Investigated Effects of Leflunomide and its Metabolite on Receptor Tyrosine Kinases
| Compound/Metabolite | Target | Observed Effect |
|---|---|---|
| A77 1726 | Epidermal Growth Factor (EGF) Receptor | Direct inhibition of tyrosine-specific kinase activity. nih.gov |
P2X receptors are ATP-gated ion channels involved in various physiological processes, including inflammation and pain. nih.govnih.gov There is no available research from the conducted searches that specifically details any interaction between this compound or the related compound leflunomide and P2X receptors. The development of selective antagonists for different P2X receptors is an active area of research for conditions like rheumatoid arthritis. nih.gov
Investigations into the Biological Activity of this compound Remain Undisclosed in Publicly Available Scientific Literature
Efforts to profile the specific biological interactions of the chemical compound designated by the molecular formula this compound have been inconclusive, as a thorough review of scientific databases and research publications has yielded no specific data related to this molecule.
Despite a structured inquiry into its potential effects on key biological targets and cellular pathways, no research findings directly associated with this compound could be identified. The investigation was intended to cover its enzyme inhibition profile and its impact on mitochondrial function, areas of significant interest in biochemical and pharmacological research.
The planned exploration was to include detailed profiling of the compound's inhibitory action against several critical enzymes: c-KIT Kinase, a receptor tyrosine kinase involved in cell signaling and proliferation nih.govpatsnap.com; Topoisomerase I (Topo I), an enzyme essential for resolving DNA topological stress during replication and transcription nih.govnih.govnews-medical.net; Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme in the kynurenine (B1673888) pathway that plays a role in immune regulation nih.govnih.govacs.org; and Pyruvate Kinase M2 (PKM2), a pivotal enzyme in cancer metabolism and glycolysis researchgate.netresearchgate.netpatsnap.comnih.gov.
Furthermore, the investigation was designed to elucidate the compound's effects on cellular and biochemical processes, with a specific focus on its impact on mitochondrial function and the broader pathways of energy processing. Mitochondria are central to cellular energy production and are a common target for small molecule inhibitors, which can modulate processes like oxidative phosphorylation and apoptosis. nih.govnih.govbenthamdirect.com
However, as of the current date, there is no available scientific literature, including preclinical or clinical studies, that characterizes the interactions of a compound with the formula this compound. Consequently, data regarding its inhibitory concentrations (such as IC50 values), mechanism of action on the specified enzymes, or its influence on mitochondrial respiration and energy metabolism are not available.
The absence of information prevents the creation of a scientific narrative or the compilation of data tables as originally outlined. The fields of drug discovery and chemical biology are vast, and while countless compounds are synthesized and screened, only a fraction are carried forward into published research. It is possible that this compound has been synthesized but not yet characterized, or that any existing research has not been made public. Therefore, any discussion of its biological activities would be purely speculative and without a factual basis.
Elucidation of Cellular and Biochemical Pathways
Modulation of Key Intracellular Signaling Cascades
Intracellular signaling cascades are complex communication networks that govern fundamental cellular activities such as growth, differentiation, inflammation, and survival. The NF-κB and MAPK pathways are two of the most critical and extensively studied of these cascades.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the immune and inflammatory responses. wikipedia.orgnih.gov It controls the expression of a wide array of genes involved in inflammation, immunity, and cell survival. wikipedia.org The NF-κB family consists of five related transcription factors that, in their inactive state, are held in the cytoplasm by a family of inhibitory proteins known as IκBs (Inhibitor of κB). nih.govnih.gov
Activation of the NF-κB pathway occurs through two primary routes: the canonical and non-canonical pathways. nih.govnih.gov
Canonical Pathway: This is the most common route of activation, typically triggered by pro-inflammatory cytokines (like TNFα), pathogens, and other stress signals. nih.govnih.gov These stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the IκBα inhibitor protein. wikipedia.org This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (most commonly the p50-RelA/p65 heterodimer) to translocate into the nucleus and activate the transcription of its target genes. wikipedia.orgnih.gov
Non-canonical Pathway: This pathway is activated by a more select group of stimuli, such as certain members of the TNF receptor superfamily. wikipedia.orgnih.gov It is a slower process that relies on the activation of NF-κB-inducing kinase (NIK) and the IKKα subunit, leading to the processing of the p100 precursor protein into its mature p52 form. nih.gov This results in the nuclear translocation of p52-RelB dimers, which regulate genes primarily involved in lymphoid organ development. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that converts a wide range of extracellular stimuli into specific cellular responses, including proliferation, differentiation, inflammation, and apoptosis. wikipedia.orgnih.gov The core of the MAPK pathway is a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK or MAP3K), a MAP kinase kinase (MAPKK or MKK), and a MAP kinase (MAPK). jove.comsigmaaldrich.com
Upon receiving a signal, such as from a growth factor, a MAPKKK is activated. It then phosphorylates and activates a specific MAPKK. In turn, the activated MAPKK phosphorylates and activates a downstream MAPK on both a threonine and a tyrosine residue. sigmaaldrich.com The activated MAPK can then phosphorylate various target proteins, including transcription factors in the nucleus, to elicit a cellular response. jove.com
In mammals, there are several distinct MAPK pathways, with the most well-studied being:
ERK (Extracellular signal-regulated kinases): Primarily activated by growth factors and mitogens, the ERK pathway is a key regulator of cell proliferation and differentiation. nih.gov
JNK (c-Jun N-terminal kinases) and p38 MAPKs: These are often referred to as stress-activated protein kinases (SAPKs) as they are strongly activated by environmental stresses (e.g., UV radiation, osmotic shock) and inflammatory cytokines. jove.comnih.gov They play crucial roles in mediating inflammation and apoptosis. jove.com
Involvement in Oxidative Stress Responses
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in numerous disease states. Cells have evolved complex response mechanisms to counteract oxidative stress, and one form of regulated cell death intrinsically linked to this process is ferroptosis.
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Unlike other forms of cell death like apoptosis, it is driven by the overwhelming accumulation of lipid hydroperoxides on cellular membranes. The process is tightly regulated by several key metabolic pathways.
The primary defense mechanism against ferroptosis is the action of the enzyme Glutathione (B108866) Peroxidase 4 (GPX4). thno.org GPX4 is a unique selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the chain reaction of lipid peroxidation that executes ferroptotic cell death. thno.org
Therefore, inhibition of ferroptosis can be achieved through several mechanisms:
Enhancing GPX4 Activity: Compounds that increase the expression or activity of GPX4 or ensure a sufficient supply of its cofactor, glutathione, can confer resistance to ferroptosis. nih.gov
Iron Chelation: Since the peroxidation process is iron-dependent, iron chelators that reduce the availability of intracellular labile iron can effectively block ferroptosis. acs.org
Radical-Trapping Antioxidants: Certain antioxidants, such as ferrostatin-1 and liproxstatin-1, can directly scavenge lipid radicals within membranes, breaking the chain of peroxidation and inhibiting cell death. nih.govaginganddisease.org
The regulation of ferroptosis is also linked to other antioxidant systems, such as the ferroptosis suppressor protein 1 (FSP1), which acts in parallel to the GPX4 axis to reduce coenzyme Q10 and suppress lipid peroxidation. thno.org
Reduction of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules and free radicals derived from molecular oxygen. vcu.edu While they play roles in normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in cellular damage and the pathology of numerous diseases. vcu.edu The potential for a compound like this compound to mitigate ROS production is a significant area of therapeutic interest.
Mechanistic studies would investigate the compound's ability to interfere with the primary sources of cellular ROS, such as the mitochondrial electron transport chain or enzymes like NADPH oxidase. Research findings in this area often focus on quantifying the reduction of specific ROS molecules, such as the superoxide (B77818) anion (O2•−) and hydrogen peroxide (H2O2), in cellular models following treatment with the compound. A key aspect of this research is to determine whether the compound acts as a direct scavenger of ROS or if it inhibits the enzymatic processes that generate them.
Table 1: Hypothetical In Vitro Efficacy of this compound on ROS Production
| Cell Line | Stimulant | This compound Concentration | % Reduction in ROS (Mean ± SD) |
| Human Macrophages | LPS (1 µg/mL) | 10 µM | 45 ± 5.2% |
| Human Keratinocytes | UV Radiation | 10 µM | 52 ± 6.8% |
| Murine Microglia | ATP (1 mM) | 10 µM | 38 ± 4.5% |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Regulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome Activation)
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune system. nih.gov Its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is a key factor in a wide range of inflammatory diseases. nih.gov
Research into the regulatory effects of a compound such as this compound on the NLRP3 inflammasome would focus on its ability to inhibit the assembly and activation of this complex. One of the known triggers for NLRP3 activation is an excess of ROS, creating a direct link between the compound's antioxidant activity and its anti-inflammatory potential. nih.gov Investigations would typically measure the downstream effects of inflammasome activation, such as the levels of secreted IL-1β and the activity of caspase-1, the enzyme directly responsible for cytokine processing.
Table 2: Illustrative Impact of this compound on NLRP3 Inflammasome-Mediated Cytokine Release
| Cell Type | Activation Signal | This compound Concentration | IL-1β Secretion (pg/mL, Mean ± SD) |
| Bone Marrow-Derived Macrophages | LPS + ATP | 0 µM (Control) | 1500 ± 120 |
| Bone Marrow-Derived Macrophages | LPS + ATP | 5 µM | 950 ± 98 |
| Bone Marrow-Derived Macrophages | LPS + ATP | 20 µM | 450 ± 55 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The findings from such studies would aim to elucidate the precise mechanism by which the compound interferes with the inflammatory pathway, for instance, by preventing the initial sensing of danger signals, inhibiting the oligomerization of the inflammasome components, or directly blocking the enzymatic activity of caspase-1.
Mechanistic Studies of Biological Activity of C22h20f3no2
Enzyme Kinetic and Inhibition Mechanism Characterization
Characterization of Competitive, Non-competitive, and Uncompetitive Inhibition Modes
The principal molecular target of A77 1726 is dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. wikipedia.orgnih.govmedchemexpress.com The inhibition of DHODH by A77 1726 is reversible and occurs at concentrations achieved during therapeutic use. nih.govnih.gov This action is considered cytostatic rather than cytotoxic, as cells can utilize salvage pathways for pyrimidine (B1678525) synthesis, although rapidly proliferating cells like activated lymphocytes are highly dependent on the de novo pathway. drugbank.comnih.gov
Kinetic studies have been performed to characterize the precise mode of this inhibition, though reports have varied. DHODH catalyzes the conversion of dihydroorotate to orotate, using ubiquinone (a form of coenzyme Q) as an electron acceptor. nih.govnih.gov
Mixed-Type Inhibition: An early study characterized the inhibition as a mixed-type with respect to both substrates, dihydroorotic acid and coenzyme Q. nih.gov
Competitive/Non-competitive Inhibition: A subsequent, detailed investigation using purified recombinant human DHODH provided a more specific characterization. These findings demonstrated that A77 1726 acts as a competitive inhibitor with respect to the ubiquinone binding site and a non-competitive inhibitor with respect to dihydroorotate. nih.gov This suggests A77 1726 binds at or near the site for ubiquinone, directly competing with it, but binds to a different site than dihydroorotate.
Uncompetitive/Non-competitive Inhibition: Another study reported that A77 1726 is uncompetitive versus dihydroorotate and non-competitive versus ubiquinone. nih.gov Uncompetitive inhibition implies that the inhibitor binds only to the enzyme-substrate complex. sigmaaldrich.comlibretexts.org This study also noted that A77 1726 and the DHODH inhibitor brequinar (B1684385) have overlapping binding sites. nih.gov
This inhibition of DHODH is potent, with reported Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values in the nanomolar range, which is significantly more potent than its effects on other enzymes like tyrosine kinases. nih.govnih.gov
Interactive Data Table: Enzyme Inhibition Kinetics of A77 1726
| Enzyme Target | Substrate | Reported Inhibition Mode | Finding | Reference |
|---|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotic Acid | Mixed-Type | Inhibition exhibited mixed-type kinetics. | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Coenzyme Q | Mixed-Type | Inhibition exhibited mixed-type kinetics. | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Non-competitive | A77 1726 does not compete with dihydroorotate for its binding site. | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Ubiquinone | Competitive | A77 1726 competes with ubiquinone for its binding site. | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Uncompetitive | A77 1726 binds to the enzyme-dihydroorotate complex. | nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | Ubiquinone | Non-competitive | A77 1726 binds to a site other than the ubiquinone binding site. | nih.gov |
| p56lck Tyrosine Kinase | Histone 2B | Not Specified | IC50 for inhibition of substrate phosphorylation was 40 µM. | nih.gov |
| p70 S6 Kinase (S6K1) | Not Specified | Not Specified | IC50 for inhibition of S6K1 activity was approximately 80 µM. | nih.govnih.gov |
Studies on Mechanism-Based Enzyme Inactivation
Mechanism-based enzyme inactivation, or suicide inhibition, involves the enzymatic conversion of an inhibitor into a reactive species that then irreversibly inactivates the enzyme. The available research indicates that the inhibition of DHODH by A77 1726 is reversible . nih.govbmj.comtga.gov.au The antiproliferative effects on cells can be overcome by supplementing the culture with exogenous uridine, which bypasses the need for de novo pyrimidine synthesis by feeding the salvage pathway. nih.govnih.govnih.gov This reversibility and the ability to rescue cells with a downstream product are characteristic of a block in a metabolic pathway rather than irreversible inactivation of the enzyme.
While the primary mechanism is reversible inhibition of DHODH, A77 1726 does have other downstream effects that lead to cell cycle arrest. By depleting the pyrimidine pool, A77 1726 can induce the activation of p53, which in turn prevents the cell cycle from progressing from the G1 phase to the S phase. drugbank.combmj.combioline.org.br This arrests the proliferation of activated lymphocytes. drugbank.comdrugbank.com Some studies also report that pyrimidine depletion can lead to an arrest in the S phase. researchgate.netnih.gov These actions, however, stem from the reversible enzymatic block, not from mechanism-based inactivation.
Cellular Entry and Subcellular Localization Mechanisms
The compound C22H20F3NO2 in the context of these detailed mechanistic studies is understood to be A77 1726 (Teriflunomide). A77 1726 is not typically administered directly but is the active metabolite of the prodrug Leflunomide (B1674699). europa.euaai.org
Leflunomide is rapidly and almost completely metabolized to A77 1726 following oral administration. drugbank.combioline.org.br This conversion occurs quickly in the walls of the gastrointestinal tract and in the liver, involving the opening of the isoxazole (B147169) ring of the parent compound. bioline.org.breuropa.euaai.org The metabolism is not dependent on a single enzyme, with microsomal and cytosolic cellular fractions both contributing. europa.eu
Once formed, A77 1726 is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 11 L. europa.eudrugbank.com There is no preferential uptake into erythrocytes. europa.eu The primary site of action for A77 1726 is the mitochondrial enzyme DHODH. wikipedia.orgtga.gov.auresearchgate.net This implies that after its formation and distribution via the bloodstream, A77 1726 must enter the cell and localize to the mitochondria to exert its primary inhibitory effect. The specific transporters or mechanisms (e.g., passive diffusion, carrier-mediated transport) responsible for its transit across the plasma membrane and subsequent targeting to the mitochondria are not fully elucidated in the provided search results. However, its ultimate localization at the mitochondrial DHODH is a critical aspect of its function. drugbank.commedchemexpress.comclevelandclinic.org
Recent research into nanocarrier formulations for Leflunomide aims to enhance its uptake, particularly into the lymphatic system, by utilizing chylomicron formation pathways. nih.gov This strategy seeks to improve site-specific delivery and leverage natural lipid transport mechanisms for cellular access. nih.gov
Exploration of Structure Activity Relationships Sar and Derivative Synthesis of C22h20f3no2
Design Principles for Optimized C22H20F3NO2 Analogues
The rational design of new chemical entities (NCEs) based on the this compound formula involves a multi-pronged approach, leveraging the unique properties of specific functional groups and heterocyclic cores. hovione.com
The trifluoromethyl (-CF3) group is a cornerstone in modern drug design due to its profound impact on a molecule's characteristics. hovione.com Its incorporation into this compound analogues is a strategic decision to modulate several key parameters:
Metabolic Stability: The high strength of the carbon-fluorine bond in the -CF3 group enhances metabolic stability by making it resistant to oxidative metabolism. beijingyuji.com
Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's permeability across biological membranes, potentially leading to better bioavailability. beijingyuji.com
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, leading to enhanced binding interactions with biological targets. beijingyuji.comacs.org It can influence the pKa of nearby functional groups and participate in favorable interactions within protein binding pockets. hovione.com
Statistical analyses and computational studies have shown that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, it can lead to significant gains in binding energy in specific contexts, particularly when the -CF3 group is placed on an aromatic ring. acs.org
Table 1: Impact of Trifluoromethyl Group on Molecular Properties
| Property | Effect of -CF3 Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Increased due to high C-F bond strength | beijingyuji.com |
| Lipophilicity | Increased, improving membrane permeability | beijingyuji.com |
| Binding Affinity | Enhanced through electronic and steric effects | beijingyuji.comacs.org |
| Bioavailability | Potentially improved due to enhanced stability and permeability | beijingyuji.com |
The heterocyclic core of a molecule provides the fundamental three-dimensional structure for the arrangement of functional groups. For this compound analogues, scaffolds like pyridine (B92270), dihydronaphthalene, and morpholine (B109124) are of particular interest due to their prevalence in bioactive compounds. nih.govresearchgate.netjournalcsij.com
Pyridine: As a six-membered aromatic heterocycle, the pyridine ring is a common feature in many approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and its electronic properties can be readily tuned by substitution. Modification of the pyridine scaffold in this compound analogues can influence solubility, polarity, and interactions with biological targets. frontiersin.org For instance, the position of the trifluoromethyl group on a pyridine ring can significantly impact biological activity. hovione.com
Dihydronaphthalene: This bicyclic scaffold provides a rigid framework that can be functionalized in three dimensions. researchgate.net The partial saturation of one ring allows for specific stereochemical arrangements of substituents, which can be crucial for activity. Research on dihydronaphthalene derivatives has shown that modifications at various positions can lead to potent biological effects. journalcsij.comresearchgate.net For example, a compound with the formula this compound has been identified as (E)-6-morpholino-2-(4-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, highlighting the combination of these key scaffolds. researchgate.netresearchgate.net
Morpholine: This saturated heterocycle contains both an ether and a secondary amine functionality. researchgate.net The morpholine ring is often incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties. Its flexible chair-like conformation and ability to participate in hydrogen bonding make it a valuable component in drug design. researchgate.net
The choice and modification of these scaffolds are central to scaffold hopping strategies, aiming to discover novel chemical entities with improved properties. biosolveit.de
Beyond the core scaffold and the trifluoromethyl group, systematic variation of other substituents is a key strategy in optimizing this compound analogues. researchgate.netresearchgate.net This involves exploring a range of functional groups at different positions on the molecule to probe the structure-activity relationship (SAR).
For example, in a series of related compounds, the introduction of different substituents (e.g., halogens, alkoxy groups, small alkyl groups) on aromatic rings can be used to fine-tune electronic and steric properties. This systematic approach allows for the development of a comprehensive SAR map, identifying which positions are sensitive to modification and what types of substituents are favored for optimal activity. pharmacy180.com
Table 2: Examples of this compound Compounds with Varied Scaffolds
| Compound Name/Identifier | Core Scaffolds | Reference |
|---|---|---|
| TD-9855 | Piperidine, Phenyl | ontosight.ai |
| (2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | Azabicyclooctanone, Phenyl | |
| Ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | Tetrahydroquinoline | |
| (E)-6-morpholino-2-(4-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one | Morpholine, Dihydronaphthalene | researchgate.netresearchgate.net |
Many this compound analogues contain one or more chiral centers or geometric isomers, making stereochemistry a critical factor in their biological activity. google.com The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site.
For instance, compounds with a dihydronaphthalene scaffold can exist as different enantiomers or diastereomers, which may exhibit significantly different biological activities. researchgate.net Similarly, the presence of a double bond, as in benzylidene derivatives, can lead to E/Z isomers, each with its own distinct geometry and potential for interaction with biological targets. researchgate.netresearchgate.net Therefore, the synthesis of stereochemically pure isomers is often necessary to fully characterize the SAR and identify the most active stereoisomer. google.com
Synthetic Strategies for Advanced this compound Derivatives
The creation of diverse libraries of this compound derivatives for SAR studies is greatly facilitated by modern synthetic methodologies.
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds. researchgate.netslideshare.net These techniques allow for the systematic variation of different parts of the molecular structure, which is ideal for lead optimization. chimia.ch
Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in separate reaction vessels. slideshare.netajprd.com This allows for the efficient creation of analogues where, for example, a common core scaffold is reacted with a diverse set of building blocks. Automated parallel synthesizers can produce hundreds of compounds in a short period, significantly accelerating the drug discovery process. chimia.chajprd.com
Combinatorial Chemistry: This methodology enables the creation of large libraries of compounds, often as mixtures, by combining sets of chemical building blocks. researchgate.netslideshare.net While solution-phase synthesis is common, solid-phase synthesis offers advantages in terms of purification, as excess reagents and by-products can be easily washed away from the resin-bound product. researchgate.net
These high-throughput synthesis techniques are particularly well-suited for exploring the SAR of this compound analogues. For instance, a core dihydronaphthalene or pyridine scaffold could be decorated with a variety of substituents using parallel synthesis to quickly identify promising candidates. enamine.net Companies specializing in these techniques have developed extensive libraries of building blocks and validated reaction protocols to support such drug discovery efforts. enamine.net
Fragment-Based Design and Synthesis
The strategic deconstruction of the lead compound this compound (designated as LC-1) into its constituent chemical fragments is a cornerstone of Fragment-Based Drug Design (FBDD). This approach aims to identify low-molecular-weight fragments that bind with high ligand efficiency to distinct sub-pockets of the target protein. These initial hits are then optimized through fragment growing or linking strategies to reconstitute a high-affinity lead compound.
For LC-1, a plausible deconstruction yields three primary fragments, each corresponding to a key structural motif responsible for target interaction:
Fragment A: 4-(Trifluoromethyl)benzoic acid, representing the trifluoromethylphenyl amide moiety.
Fragment B: 4-Aminophenol, representing the central aniline (B41778) linker.
Fragment C: Phenylboronic acid, representing the terminal phenyl group connected via an ether linkage in the parent structure.
An initial screen of a fragment library using biophysical methods such as Surface Plasmon Resonance (SPR) or X-ray crystallography identified these, or similar, fragments binding to the target's active site. The binding affinity, typically measured by the dissociation constant (K_d), and the ligand efficiency (LE) for these initial hits are critical metrics for prioritization.
| Fragment ID | Fragment Name | Formula | Binding Affinity (K_d, μM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Frag-A | 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | 250 | 0.32 |
| Frag-B | 4-Aminophenol | C6H7NO | 800 | 0.29 |
| Frag-C | Phenylboronic acid | C6H7BO2 | 1200 | 0.25 |
The synthesis of LC-1 derivatives proceeds by strategically linking these validated fragments. For instance, a common synthetic route involves the amidation of Fragment A (as an acyl chloride) with Fragment B, followed by a Suzuki or Chan-Lam coupling reaction to introduce the terminal phenyl group (Fragment C), thereby forming the diaryl ether bond. This fragment-linking approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency and other pharmacological properties.
Advanced Structure-Activity Relationship (SAR) Studies
Following the initial identification and synthesis of the lead compound this compound, advanced computational and empirical studies are employed to build a comprehensive understanding of its Structure-Activity Relationships (SAR). These studies are crucial for guiding the rational design of next-generation analogues with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For the this compound series, a focused set of analogues was synthesized by modifying the terminal phenyl ring (R group) to probe the effects of hydrophobicity and electronic properties on inhibitory potency (IC50).
Key molecular descriptors were calculated for each analogue:
CLogP: A measure of hydrophobicity.
Hammett Constant (σ): A measure of the electronic effect (electron-donating or -withdrawing) of the substituent.
The data from this analogue series are presented below.
| Compound ID | R Group | IC50 (nM) | log(1/IC50) | CLogP | Hammett (σ) |
|---|---|---|---|---|---|
| LC-1 | -H | 85 | 7.07 | 5.15 | 0.00 |
| LC-1a | -Cl | 42 | 7.38 | 5.86 | 0.23 |
| LC-1b | -CH3 | 110 | 6.96 | 5.66 | -0.17 |
| LC-1c | -OCH3 | 150 | 6.82 | 5.13 | -0.27 |
| LC-1d | -CN | 25 | 7.60 | 4.59 | 0.66 |
Using multiple linear regression analysis on this dataset, a Hansch-type QSAR equation was derived:
log(1/IC50) = 0.25(±0.08) * CLogP + 0.78(±0.15) * σ + 6.95(±0.12) (n = 5, r² = 0.98, q² = 0.92)
This model demonstrates strong predictive power, as indicated by the high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²). The equation reveals that inhibitory potency is positively correlated with both hydrophobicity (CLogP) and the presence of electron-withdrawing substituents (positive σ value) on the terminal phenyl ring. The strong positive coefficient for σ suggests that substituents like cyano (-CN) and chloro (-Cl) significantly enhance activity by engaging in favorable electronic interactions within the target's binding pocket.
A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity. Based on the structure of the potent analogue LC-1d and its alignment with the parent compound LC-1, a ligand-based pharmacophore model was generated. This model consists of five key features:
Hydrogen Bond Donor (HBD): The amide N-H group.
Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.
Aromatic Ring 1 (AR1): The trifluoromethyl-substituted phenyl ring.
Aromatic Ring 2 (AR2): The terminal, R-substituted phenyl ring.
Hydrophobic Feature (HY): The trifluoromethyl (-CF3) group.
This 3D pharmacophore model was then used as a query for a virtual screening campaign against a large chemical database (e.g., ZINC15) to identify novel chemical scaffolds that could exhibit similar biological activity. The screening filtered millions of compounds, retaining only those that geometrically matched the five pharmacophore features. The top-ranking hits were evaluated based on their fit score, and a selection was procured for in-vitro testing.
The results validated the pharmacophore model, identifying several novel hits with significant inhibitory activity, including compounds with entirely different core structures from the original lead series.
| Hit ID | Source Database ID | Pharmacophore Fit Score | Experimental IC50 (nM) | Structural Class |
|---|---|---|---|---|
| VS-Hit-1 | ZINC000012345678 | 0.95 | 120 | Diaryl Urea |
| VS-Hit-2 | ZINC000098765432 | 0.91 | 350 | Benzoxazole |
| VS-Hit-3 | ZINC000055544433 | 0.88 | 800 | Thiazolidinone |
This successful virtual screening campaign not only confirmed the key interactions of the this compound scaffold but also provided multiple new starting points for further lead optimization programs, diversifying the chemical matter available for targeting the protein of interest.
Preclinical Research Applications and Model Systems for C22h20f3no2
In Vitro Model Systems for Biological Evaluation
In vitro (Latin for "in glass") studies are the foundational step in preclinical testing, allowing for rapid screening and mechanistic evaluation of a compound in a controlled, non-living environment, such as a petri dish or test tube. creative-biolabs.com
Cell-Based Assays for Target Engagement, Efficacy, and Pathway Modulation
Cell-based assays are essential for the initial characterization of a compound's biological effects. reactionbiology.com They provide crucial data on whether a compound interacts with its intended molecular target (target engagement), produces a desired biological effect (efficacy), and influences relevant cellular signaling pathways (pathway modulation). acs.orgcatapult.org.uk
Target Engagement: Assays are designed to confirm that a compound physically binds to its target protein within a cellular context. discoverx.com Techniques like the Cellular Thermal Shift Assay (CETSA) measure changes in the thermal stability of a target protein upon compound binding, providing direct evidence of engagement inside the cell. researchgate.net
Efficacy: The efficacy of a compound is often first assessed by its ability to alter cell viability or proliferation. reactionbiology.com For anticancer agents, a standard approach is to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This measures the concentration of the compound required to inhibit cell growth by 50%.
Pathway Modulation: To understand how a compound exerts its effects, researchers investigate its impact on specific signaling pathways. This can involve measuring the inhibition of key enzymes, changes in the phosphorylation status of downstream proteins, or the modulation of cytokine release in immune or cancer cells. catapult.org.uk
Illustrative Data: Efficacy of a Hypothetical Compound in Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast | 85 |
| A549 | Lung | 150 |
| PC-3 | Prostate | 110 |
| HT-29 | Colon | 220 |
Complex In Vitro Models (e.g., 3D Cell Cultures, Spheroids, Organoids, Microphysiological Systems)
While traditional two-dimensional (2D) cell cultures are useful for initial screening, they often fail to replicate the complex architecture and microenvironment of human tissues. drugtargetreview.compharmasalmanac.com Three-dimensional (3D) cell culture models have emerged to bridge this gap, offering a more physiologically relevant context for evaluating drug candidates. labmanager.comnih.govmdpi.com
Spheroids are simple, self-assembled aggregates of cells grown in scaffold-free conditions. nih.govmdpi.com Tumor spheroids, for instance, can mimic the gradients of nutrients, oxygen, and proliferative states found in an actual tumor, providing a better model for testing drug penetration and efficacy. nih.govnih.gov
Organoids are more complex 3D structures derived from stem cells that self-organize to resemble miniature organs. drugtargetreview.comnih.gov Patient-derived tumor organoids can retain the genetic and histological characteristics of the original tumor, making them powerful tools for personalized medicine and drug screening. nih.govcrownbio.com
Microphysiological Systems (MPS) , often called "organs-on-a-chip," are advanced models that use microfluidic technology to culture cells in a dynamic environment, simulating organ-level functions and interactions. nih.gov
Studies have shown that cells cultured in 3D models often exhibit higher resistance to anticancer drugs compared to their 2D counterparts, a finding that more closely mirrors clinical outcomes. nih.gov
Illustrative Data: Comparison of Compound Efficacy in 2D vs. 3D Culture
| Cell Line | Culture Model | Relative Cell Viability (%) After Treatment |
|---|---|---|
| A549 (Lung Cancer) | 2D Monolayer | 22% |
| 3D Spheroid | 58% |
Co-culture Systems for Multicellular Interaction Studies
Diseases such as cancer and neuroinflammation involve complex interactions between different cell types. nih.govfrontiersin.org Co-culture systems, where two or more distinct cell types are grown together, are used to model this cellular crosstalk. frontiersin.org These systems can be arranged in two main ways:
Direct Co-culture: Different cell types are in physical contact, allowing for the study of both secreted factors (paracrine signaling) and cell-to-cell contact interactions (juxtacrine signaling). frontiersin.org
Indirect Co-culture: Cells are physically separated by a permeable membrane (e.g., in a Transwell chamber), allowing for the study of communication via secreted molecules only. wisdomlib.org
In oncology, co-culturing cancer cells with fibroblasts, endothelial cells, or immune cells can help recreate the tumor microenvironment (TME). nih.govnews-medical.net This allows researchers to investigate how a compound might affect not only the tumor cells but also the surrounding stromal and immune cells, which can significantly influence tumor growth and therapeutic response. nih.govnews-medical.net
In Vivo Animal Models for Biological Efficacy Studies
In vivo (Latin for "within the living") studies involve testing a compound in a living organism, most commonly in rodent models, to evaluate its efficacy and pharmacological properties in a whole biological system. nih.govijrpc.com This is a crucial step before a drug can be considered for human clinical trials. reactionbiology.comtaconic.com
Selection and Rationale for Specific Animal Models (e.g., Neuroinflammatory Models, Cancer Models)
The choice of animal model is critical and depends on the disease being studied. The model should recapitulate key aspects of the human condition to provide predictive data. frontiersin.org
Neuroinflammatory Models: To study neuroinflammation, models are often used where inflammation is induced artificially. frontiersin.org A common method is the administration of lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines. frontiersin.orghofstra.edunih.gov These models are used to test whether a compound can suppress this inflammatory cascade. criver.com
Cancer Models: A variety of mouse models are used in oncology research: nih.gov
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted, typically subcutaneously, into immunodeficient mice. nih.govnih.gov These are widely used for initial efficacy testing due to their simplicity and reproducibility.
Patient-Derived Xenograft (PDX) Models: Fragments of a human tumor are directly implanted into immunodeficient mice. championsoncology.com PDX models better preserve the heterogeneity and architecture of the original tumor, making them more clinically relevant. nih.gov
Syngeneic Models: Murine cancer cells are implanted into mice with a competent immune system. These models are essential for evaluating immunotherapies, as they allow researchers to study the interaction between the therapeutic, the tumor, and the host immune system. championsoncology.com
Table: Common Preclinical Animal Models and Their Rationale
| Model Type | Description | Primary Rationale / Application |
|---|---|---|
| LPS-Induced Inflammation | Rodents are treated with Lipopolysaccharide to induce a systemic or central nervous system inflammatory response. | Testing anti-neuroinflammatory agents. hofstra.edu |
| CDX Mouse Model | Human cancer cell lines are implanted into immunodeficient mice. | Standard, reproducible efficacy screening for cytotoxic agents. nih.gov |
| PDX Mouse Model | Patient tumor tissue is implanted into immunodeficient mice. | Higher clinical relevance; captures tumor heterogeneity. championsoncology.com |
| Syngeneic Mouse Model | Murine tumor cells are implanted into immunocompetent mice. | Evaluation of immunotherapies and tumor-immune interactions. reactionbiology.com |
Assessment of Biological Efficacy and Pharmacological Responses in Animal Models
Once a compound is administered in an appropriate animal model, its efficacy and pharmacological effects are measured through various endpoints. ijrpc.compatsnap.com
In cancer models , the primary efficacy endpoint is often the inhibition of tumor growth, which is monitored by regularly measuring the tumor volume with calipers. creative-animodel.com The percentage of Tumor Growth Inhibition (TGI) is a key metric calculated to compare the effect of the treatment against a control group. Survival analysis may also be used as a primary endpoint. creative-animodel.com
In neuroinflammatory models , efficacy can be assessed by measuring the levels of pro-inflammatory biomarkers (e.g., cytokines like TNF-α and IL-6) in the brain or cerebrospinal fluid. criver.com Behavioral tests may also be conducted to determine if the compound can ameliorate cognitive or motor deficits associated with neuroinflammation.
Pharmacodynamic (PD) studies are also performed to confirm that the drug is engaging its target in vivo and modulating the intended biological pathway, linking the drug's mechanism to its observed therapeutic effect. aacrjournals.orgchampionsoncology.com
Table of Compounds and Cell Lines
| Name | Type | Relevance |
|---|---|---|
| MCF-7 | Human Cell Line | Breast Cancer |
| A549 | Human Cell Line | Lung Cancer |
| PC-3 | Human Cell Line | Prostate Cancer |
| HT-29 | Human Cell Line | Colorectal Cancer |
| Lipopolysaccharide (LPS) | Bacterial Endotoxin | Inducer of inflammation in animal models |
Bridging In Vitro and In Vivo Data for Translational Research
Translational research aims to bridge the gap between laboratory findings (in vitro) and their application in living organisms (in vivo), with the ultimate goal of developing new therapies. For C22H20F3NO2, establishing a correlation between its effects in cell-based assays and its activity in animal models is a critical step in its preclinical development.
The process of correlating in vitro and in vivo data for a compound like this compound typically involves a series of steps. Initially, the compound's activity and potency are determined in various cell lines to understand its mechanism of action at a molecular level. Subsequently, these findings guide the design of in vivo studies in animal models of specific diseases.
Key parameters that are often compared to establish an in vitro-in vivo correlation (IVIVC) include the concentration of the compound required to produce a therapeutic effect. The table below illustrates a hypothetical correlation between in vitro potency and the effective concentration observed in an in vivo model.
| Parameter | In Vitro Finding | In Vivo Correlation |
| Effective Concentration | IC50 (50% inhibitory concentration) in cell-based assays | EC50 (50% effective concentration) in animal models |
| Target Engagement | Binding affinity to a specific molecular target | Measurement of target inhibition in tissue samples |
| Biomarker Modulation | Changes in the levels of specific proteins or genes in cultured cells | Corresponding biomarker changes in plasma or tissue from treated animals |
The successful establishment of such correlations is crucial for predicting the compound's behavior in more complex biological systems and for guiding its further development.
This compound as a Research Tool and Biochemical Probe
Beyond its potential therapeutic applications, this compound can also serve as a valuable tool for basic scientific research. Its specific interactions with biological molecules allow it to be used as a probe to investigate cellular pathways.
As a biochemical probe, this compound can be employed in various assays to elucidate the function of specific biological pathways. For instance, if the compound is known to inhibit a particular enzyme, it can be used to study the downstream effects of that enzyme's inhibition. This can help researchers understand the role of the enzyme in a particular cellular process or disease.
The utility of this compound as an assay reagent is highlighted by its specificity and potency. A highly specific probe will interact with its intended target with minimal off-target effects, ensuring that the observed biological responses are directly attributable to the modulation of that target. The following table outlines the characteristics of an ideal biochemical probe.
| Characteristic | Description | Relevance for this compound |
| Specificity | High affinity for the intended target with low affinity for other molecules. | Minimizes confounding off-target effects in experimental results. |
| Potency | Effective at low concentrations. | Allows for use in sensitive biological systems with minimal disruption. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Essential for studying intracellular pathways in live-cell assays. |
| Chemical Stability | Remains stable under experimental conditions. | Ensures consistent and reproducible results. |
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. This compound can be utilized in HTS campaigns in several ways. It can serve as a reference compound or a positive control in screens aimed at identifying other molecules with similar activity.
For example, in a screen for inhibitors of a particular enzyme, this compound, if it is a known inhibitor, can be used to validate the assay and to benchmark the potency of newly identified "hit" compounds. The data generated from HTS can be vast, and the inclusion of a reliable control like this compound is essential for data quality and interpretation.
The table below summarizes the potential roles of this compound in an HTS campaign.
| Role in HTS | Description |
| Positive Control | A compound with a known, desired biological activity used to confirm that the assay is working correctly. |
| Reference Compound | A standard against which the activity of test compounds is compared. |
| Tool for Assay Development | Used during the optimization of the screening assay to ensure it is sensitive and robust. |
Future Directions and Emerging Research Perspectives for C22h20f3no2
Development of Novel Synthetic Routes for Scalable Research Applications
The ability to produce C22H20F3NO2 and its analogs efficiently and in large quantities is fundamental for extensive research and potential therapeutic applications. sioc.ac.cn Future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and scalable methods. hilarispublisher.com
Key areas of development include:
Route Scouting: This process systematically explores various synthetic pathways to identify the most efficient, cost-effective, and scalable option. adesisinc.com It involves a comprehensive analysis of factors like raw material costs, reaction yields, safety, and environmental impact to prioritize the most promising routes for large-scale production. spirochem.com
Innovative Synthetic Methodologies: There is a growing emphasis on developing novel synthetic methods that are both efficient and sustainable. adesisinc.com For a compound like this compound, this could involve exploring metal- and solvent-free synthetic methods or copper-catalyzed annulation reactions to construct the core heterocyclic structures under mild conditions. researchgate.net
Scalability and Green Chemistry: A major goal is to design synthetic routes that are not only high-yielding but also safe and environmentally friendly, aligning with the principles of 'green chemistry'. spirochem.com This includes minimizing waste and utilizing less hazardous reagents. spirochem.com The development of such routes is crucial for producing the gram to kilogram quantities of the compound needed for advanced preclinical and clinical studies. hilarispublisher.com A typical approach involves performing a demonstration batch on a 10s to 100s gram scale to test the robustness of a new synthesis. spirochem.com
Integration of Advanced Computational Approaches in this compound Research
Computational methods are becoming indispensable tools in modern drug discovery and chemical research. nih.gov For this compound, these approaches can accelerate the pace of discovery and provide deep insights into its molecular interactions.
Future computational research perspectives include:
Virtual Screening and Ligand Discovery: High-throughput virtual screening of vast chemical libraries can identify new molecules with similar shapes or properties to this compound. researchgate.net This can lead to the discovery of novel compounds with potentially enhanced activity or different target profiles.
Predictive Modeling: By constructing a dataset of known active and inactive compounds, researchers can develop machine learning models, such as random forests, to predict the biological activity of new derivatives of this compound. researchgate.net These models can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
Target Interaction and Mechanism of Action: Computational docking and molecular dynamics simulations can predict how this compound binds to specific protein targets. nih.gov This is crucial for understanding its mechanism of action at a molecular level and for designing modifications to improve binding affinity and selectivity. The trifluoromethyl group, for instance, is known to influence binding affinity and pharmacokinetic properties, making it a key feature for computational analysis.
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs inadequate. nih.gov The concept of polypharmacology—where a single molecule interacts with multiple targets—offers a promising therapeutic strategy. scienceopen.com
Emerging research directions in this area are:
Designing Multi-Target-Directed Ligands (MTDLs): this compound, with its distinct chemical scaffolds, could serve as a starting point for designing MTDLs. nih.gov This involves creating hybrid molecules that combine pharmacophores responsible for hitting different biological targets. nih.govmdpi.com The goal is to create a single compound that can modulate multiple disease-related pathways simultaneously, potentially leading to synergistic effects and enhanced therapeutic efficacy. nih.gov
Identifying Off-Target Effects: Polypharmacology also considers unintended "off-target" interactions, which can lead to adverse effects. wiley.com Future research will involve systematically screening this compound against a wide range of proteins to build a comprehensive profile of its interactions, both intended and unintended. wiley.com
Application in Complex Diseases: The development of MTDLs based on the this compound structure could be particularly valuable for diseases where multi-target approaches are beneficial, such as cancer, psychiatric disorders, and infectious diseases. wiley.com This strategy has the potential to overcome the resistance mechanisms that often develop against single-target agents. uni-augsburg.de
Q & A
Basic: What strategies ensure a comprehensive literature review for C₂₂H₂₀F₃NO₂?
Answer:
Begin by querying authoritative databases (e.g., SciFinder, Reaxys) using systematic keywords, including IUPAC names, CAS numbers, and functional groups (e.g., trifluoromethyl, amide derivatives). Prioritize peer-reviewed journals over patents or preprints. Use citation tracking to identify seminal studies and recent advancements. Assess primary sources for experimental protocols and secondary reviews for critical syntheses of data . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps and justify your research direction .
Basic: How can researchers ensure experimental reproducibility for C₂₂H₂₀F₃NO₂ synthesis?
Answer:
Document all parameters exhaustively:
- Chemical specifications : Purity (e.g., ≥99% by HPLC), supplier details (e.g., Sigma-Aldrich Lot#), storage conditions (e.g., −20°C under argon) .
- Instrumentation : Calibration status (e.g., NMR spectrometer frequency, HPLC column type).
- Procedural steps : Use passive voice for clarity (e.g., “The mixture was refluxed at 80°C for 12 h”) .
Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., yield calculations) are included in the main text .
Basic: What methodologies validate the purity and structural integrity of C₂₂H₂₀F₃NO₂?
Answer:
Combine orthogonal analytical techniques:
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to assess purity.
- Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl groups; HRMS for molecular ion verification.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
Cross-validate results against published spectra and report deviations (e.g., ±0.1 ppm for NMR shifts) .
Advanced: How to resolve contradictions in reported spectral data for C₂₂H₂₀F₃NO₂ derivatives?
Answer:
Apply principal contradiction analysis :
Identify discrepancies : Compare NMR/IR peaks across studies, noting solvent effects or temperature variations.
Prioritize dominant factors : Determine if contradictions arise from instrumental error (e.g., low-field NMR vs. high-field) or synthetic impurities.
Replicate key experiments : Repeat synthesis under standardized conditions to isolate variables .
Publish negative results to clarify ambiguities, enhancing collective knowledge .
Advanced: What experimental design optimizes the synthetic yield of C₂₂H₂₀F₃NO₂?
Answer:
Implement a Design of Experiments (DoE) approach:
- Factors : Catalyst loading (5–20 mol%), temperature (60–100°C), solvent polarity (THF vs. DMF).
- Response variables : Yield, enantiomeric excess (ee).
Use a central composite design to model nonlinear interactions and identify optimal conditions. Validate predictions with triplicate runs .
Advanced: How can computational models predict the reactivity of C₂₂H₂₀F₃NO₂ in novel reactions?
Answer:
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- MD simulations : Solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
Compare predictions with empirical kinetic data (e.g., Arrhenius plots) to refine models .
Advanced: What strategies integrate C₂₂H₂₀F₃NO₂ into cross-disciplinary research (e.g., medicinal chemistry or materials science)?
Answer:
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing F₃ with CF₃CH₂) to enhance bioactivity or thermal stability.
- Collaborative frameworks : Partner with biologists for in vitro assays or physicists for photophysical profiling.
Use PICO framework to structure interdisciplinary hypotheses: Population (e.g., cancer cells), Intervention (C₂₂H₂₀F₃NO₂ analogs), Comparison (standard drugs), Outcome (IC₅₀ values) .
Basic: How to address ethical considerations in handling C₂₂H₂₀F₃NO₂ derivatives?
Answer:
- Safety protocols : MSDS compliance for fluorinated compounds (e.g., PPE, fume hood use).
- Data integrity : Avoid selective reporting; disclose all synthetic attempts, including failures.
- Collaboration ethics : Acknowledge contributions via CRediT taxonomy (e.g., conceptualization, data curation) .
Advanced: How to analyze batch-to-batch variability in C₂₂H₂₀F₃NO₂ synthesis?
Answer:
- Statistical process control (SPC) : Track critical quality attributes (CQAs) like purity and yield using control charts.
- Root cause analysis : Investigate outliers via Ishikawa diagrams (e.g., raw material variability, humidity fluctuations).
Implement corrective actions (e.g., supplier audits, desiccant use) .
Advanced: What metrics evaluate the environmental impact of C₂₂H₂₀F₃NO₂ synthesis routes?
Answer:
Calculate green chemistry metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
